Cas no 19431-20-0 ((3b,5a)-Cholesta-8,14-dien-3-ol)

(3b,5a)-Cholesta-8,14-dien-3-ol 化学的及び物理的性質
名前と識別子
-
- (10S)-3c-Hydroxy-10r.13c-dimethyl-17c-((R)-1.5-dimethyl-hexyl)-(5tH)-Delta8.14-dodecahydro-1H-cyclopenta[a]phenanthren
- 3beta-Hydroxy-10.13-dimethyl-17beta-((R)-1.5-dimethyl-hexyl)-5alpha-gonadien-(8.14)
- 3beta-hydroxy-5alpha-cholest-8,14-diene
- 3beta-Hydroxy-5alpha-cholestadien-(8,14)
- 5alpha-cholest-8,14-dien-3beta-ol
- 5alpha-Cholesta-8,14-dien-3beta-ol
- 5alpha-cholestadien-(8,14)-ol-(3beta)
- Cholesta-8,14-dien-3beta-ol
- 5α-Cholesta-8,14-dien-3β-ol
- Δ8,14-Cholestadienol
- A-ol
- 19431-20-0
- 5.alpha.-Cholesta-8,14-diene-3.beta.-ol
- AKOS040756119
- (3beta,5alpha)-cholesta-8,14-dien-3-ol
- Q27158920
- CHEBI:86131
- 14-Dehydro Zymostenol
- SCHEMBL5092541
- 5a-cholesta-8,14-dien-3b-ol
- HY-W782607
- Cholesta-8,14-dien-3-ol #
- A-Cholesta-8,14-dien-3
- 5
- (3S,5S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
- CS-0857407
- PD131127
- .delta.8,14-Cholestadienol
- (3b,5a)-Cholesta-8,14-dien-3-ol
-
- インチ: InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h12,18-21,23,28H,6-11,13-17H2,1-5H3/t19-,20+,21+,23-,26+,27-/m1/s1
- InChIKey: AWBZPJQUWZBRII-CXDHQSPESA-N
- ほほえんだ: CC(C)CCC[C@@H](C)[C@H]2C\C=C1\C=3CC[C@H]4C[C@@H](O)CC[C@]4(C)C=3CC[C@@]12C
計算された属性
- せいみつぶんしりょう: 384.339216023g/mol
- どういたいしつりょう: 384.339216023g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 655
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.4
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 密度みつど: 1.0±0.0 g/cm3
- ふってん: 498.6±0.0 °C at 760 mmHg
- フラッシュポイント: 213.7±0.0 °C
- じょうきあつ: 0.0±0.0 mmHg at 25°C
(3b,5a)-Cholesta-8,14-dien-3-ol セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(3b,5a)-Cholesta-8,14-dien-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C431525-50mg |
(3b,5a)-Cholesta-8,14-dien-3-ol |
19431-20-0 | 50mg |
$ 345.00 | 2023-09-08 | ||
TRC | C431525-250mg |
(3b,5a)-Cholesta-8,14-dien-3-ol |
19431-20-0 | 250mg |
$ 1108.00 | 2023-04-17 | ||
TRC | C431525-100mg |
(3b,5a)-Cholesta-8,14-dien-3-ol |
19431-20-0 | 100mg |
$ 592.00 | 2023-09-08 | ||
1PlusChem | 1P00AXW4-5mg |
5α-Cholesta-8,14-dien-3β-ol |
19431-20-0 | ≥95% | 5mg |
$1253.00 | 2024-06-17 | |
1PlusChem | 1P00AXW4-1mg |
5α-Cholesta-8,14-dien-3β-ol |
19431-20-0 | ≥95% | 1mg |
$359.00 | 2024-06-17 | |
TRC | C431525-500mg |
(3b,5a)-Cholesta-8,14-dien-3-ol |
19431-20-0 | 500mg |
$ 2070.00 | 2023-09-08 | ||
A2B Chem LLC | AF09684-5mg |
5α-Cholesta-8,14-dien-3β-ol |
19431-20-0 | ≥95% | 5mg |
$956.00 | 2024-04-20 | |
A2B Chem LLC | AF09684-1mg |
5α-Cholesta-8,14-dien-3β-ol |
19431-20-0 | ≥95% | 1mg |
$261.00 | 2024-04-20 |
(3b,5a)-Cholesta-8,14-dien-3-ol 関連文献
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholestane steroids Cholesterols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholesterols and derivatives
(3b,5a)-Cholesta-8,14-dien-3-olに関する追加情報
Introduction to (3b,5a)-Cholesta-8,14-dien-3-ol (CAS No. 19431-20-0)
(3b,5a-Cholesta-8,14-dien-3-ol) is a naturally occurring steroidal compound with a significant presence in the field of biochemical research and pharmaceutical development. This compound, identified by its Chemical Abstracts Service (CAS) number 19431-20-0, has garnered considerable attention due to its unique structural properties and potential biological activities. The molecule belongs to the sterol class, characterized by a tetracyclic lactone ring system, which is a common feature in many bioactive natural products.
The stereochemistry of (3b,5a-Cholesta-8,14-dien-3-ol) is particularly noteworthy, as the presence of double bonds at the 8 and 14 positions, along with the hydroxyl group at the 3 position, contributes to its distinct reactivity and interaction with biological targets. This configuration makes it a valuable scaffold for studying enzyme mechanisms and developing novel therapeutic agents.
Recent advancements in synthetic chemistry have enabled the efficient preparation of (3b,5a-Cholesta-8,14-dien-3-ol) in high purity, facilitating its use in various research applications. The compound's stability under different conditions has been thoroughly investigated, revealing its suitability for long-term storage and repeated use in laboratory settings. These attributes have made it a preferred choice for researchers exploring sterol metabolism and signaling pathways.
In the realm of drug discovery, (3b,5a-Cholesta-8,14-dien-3-ol) has been explored for its potential role in modulating lipid metabolism and cholesterol homeostasis. Studies have indicated that this compound can interact with key enzymes involved in steroid biosynthesis, such as 7-dehydrocholesterol reductase and 3-hydroxysteroid dehydrogenase. These interactions are crucial for understanding the underlying mechanisms of diseases related to cholesterol imbalance.
The biological activity of (3b,5a-Cholesta-8,14-dien-3-ol) has also been examined in the context of anti-inflammatory and anti-cancer therapies. Preclinical studies have demonstrated its ability to inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress. Additionally, its structural similarity to known anti-cancer agents has prompted investigations into its potential efficacy against various cancer cell lines.
The synthesis of derivatives of (3b,5a-Cholesta-8,14-dien-3-ol) has opened new avenues for drug development. By modifying specific functional groups or introducing new substituents, researchers can tailor the compound's properties to enhance its bioavailability or target specific disease pathways more effectively. For instance, modifications at the 5a position have been shown to alter the compound's binding affinity to certain enzymes without compromising its overall biological activity.
The role of (3b,5a-Cholesta-8,14-dien-3-ol) in cellular signaling has also been a focus of recent research. Studies have revealed that this compound can influence intracellular signaling cascades involved in cell growth and differentiation. Its ability to interact with transcription factors and regulatory proteins suggests potential applications in treating disorders related to abnormal cell proliferation.
The pharmacokinetic profile of (3b,5a-Cholesta-8,14-dien-3-ol) has been carefully evaluated to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have provided insights into how the compound behaves within the body and have informed strategies for optimizing its delivery systems. For example, formulations designed to enhance oral bioavailability have shown promise in preclinical trials.
The future prospects for (3b,5a-Cholesta-8,14-dien-3-ol) are vast and multifaceted. Ongoing research aims to uncover additional biological activities and explore novel therapeutic applications. Collaborative efforts between synthetic chemists and biologists are expected to yield innovative derivatives with enhanced efficacy and reduced side effects.
In conclusion, (3b,5a strong>-Cholesta>)-dien
19431-20-0 ((3b,5a)-Cholesta-8,14-dien-3-ol) 関連製品
- 1803571-85-8(4-bromo-7-chlorothieno[2,3-c]pyridine)
- 887891-53-4(1-(3-bromophenyl)-3-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea)
- 72832-25-8(3-Bromothieno[2,3-b]pyridine-2-carboxylic acid)
- 1361734-27-1(Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1451393-52-4(3,5-Bis(trifluoromethyl)benzylboronic acid)
- 2228302-64-3(1-(3,3-difluorocyclobutyl)cyclopropylmethanamine)
- 2137451-73-9(3-Pyridineacetic acid, 5-bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methoxy-)
- 2098105-18-9(Methyl 2-cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylate)
- 130683-46-4(2-Chloro-4-fluoro-5-(2,6-dioxo-4-trifluoromethylpyrimidin-1-yl)benzoic Acid)
- 1448036-78-9(1-methyl-N-{4-2-(morpholin-4-yl)-2-oxoethylphenyl}-1H-pyrazole-4-sulfonamide)



